Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate
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Overview
Description
Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. Common methods for synthesizing imidazole derivatives include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method involves the reaction of aniline derivatives with glyoxal and ammonia.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield various substituted derivatives.
Scientific Research Applications
Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole core structure but differ in their specific functional groups and applications
Properties
CAS No. |
61654-23-7 |
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Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
ethyl 2-(2-chlorobenzo[g]benzimidazol-1-yl)acetate |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-20-13(19)9-18-14-11-6-4-3-5-10(11)7-8-12(14)17-15(18)16/h3-8H,2,9H2,1H3 |
InChI Key |
URUKCQBMEMQGKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC3=CC=CC=C32)N=C1Cl |
Origin of Product |
United States |
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